Tetranitroblue tetrazolium chloride

Catalog No.
S594510
CAS No.
1184-43-6
M.F
C40H28ClN12O10+
M. Wt
872.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetranitroblue tetrazolium chloride

CAS Number

1184-43-6

Product Name

Tetranitroblue tetrazolium chloride

IUPAC Name

2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-3-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-3-ium;chloride

Molecular Formula

C40H28ClN12O10+

Molecular Weight

872.2 g/mol

InChI

InChI=1S/C40H28N12O10.ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;/h3-24H,1-2H3;1H/q+2;/p-1

InChI Key

VHGSPFITCDCEAV-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-]

Synonyms

tetranitro-BT, tetranitrotetrazolium blue

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-]

Cellular Viability Assessment:

NBT, also known as Nitro Blue Tetrazolium Chloride, finds significant application in assessing cell viability. This is because it acts as an electron acceptor in metabolic processes. Actively respiring cells, with functional mitochondria, can reduce NBT to its formazan form, which is a deep blue colored precipitate. Conversely, non-viable cells with compromised respiratory activity cannot reduce NBT, resulting in the absence of the blue color . This colorimetric assay allows for easy visualization and quantification of viable cell populations in various research settings, including cell culture studies, cytotoxicity assays, and evaluation of drug effects on cell survival .

Enzyme Activity Detection:

NBT plays a crucial role in detecting and measuring the activity of certain enzymes, particularly alkaline phosphatase (ALP). In combination with another substrate, 5-bromo-4-chloro-3-indolyl phosphate (BCIP), NBT serves as the electron acceptor in the enzymatic reaction catalyzed by ALP. This reaction leads to the formation of a dense blue precipitate, indicating the presence and activity of ALP . This NBT/BCIP system is widely employed in various research applications, including:

  • Immunohistochemistry: ALP is often used as a marker molecule conjugated to antibodies. The NBT/BCIP reaction reveals the localization of the antibody-antigen complex by producing a blue precipitate at the site of binding .
  • Gel electrophoresis activity staining: The NBT/BCIP system is used as a staining method to visualize the activity of oxidoreductases separated by gel electrophoresis. This technique helps identify and characterize specific enzymes involved in the electron transport chain within mitochondria .

Tetranitroblue tetrazolium chloride is a synthetic chemical compound with the molecular formula C12_{12}H6_{6}N10_{10}O4_{4}Cl and a molecular weight of approximately 907.6 g/mol. It appears as a yellow to brown crystalline powder and is known for its use as a redox indicator in various biochemical assays. The compound is soluble in water, with a solubility limit of about 1 mg/mL, and it decomposes at temperatures around 170 °C .

The primary mechanism of action of NBT in cell biology relies on its ability to accept electrons from metabolically active cells. Actively respiring cells with functioning electron transport chains can reduce the colorless NBT to a blue formazan precipitate. This color change serves as a visual indicator of cellular viability and metabolic activity [].

In immunohistochemistry, NBT acts as an electron acceptor in conjunction with BCIP. The enzyme ALP cleaves BCIP, generating a phosphate group that facilitates the reduction of NBT. This reduction leads to the formation of a blue precipitate, indicating the presence and activity of ALP at the specific location [].

  • Potential Irritant: NBT may cause skin and eye irritation upon contact [].
  • Mutagenicity Concerns: Some studies suggest NBT might possess mutagenic properties, requiring careful handling practices to minimize exposure [].

Please Note:

  • The information on melting point and boiling point is not readily available for NBT.
  • The specific data on NBT's toxicity is limited, and further research might be necessary for a more comprehensive safety assessment.

Tetranitroblue tetrazolium chloride undergoes reduction reactions, where it accepts electrons to form formazan dyes. This property is particularly useful in biological assays, where the formation of colored formazan indicates the presence of reducing agents or metabolic activity. The general reaction can be summarized as follows:

Tetranitroblue tetrazolium chloride+electronsFormazan dye\text{Tetranitroblue tetrazolium chloride}+\text{electrons}\rightarrow \text{Formazan dye}

In the presence of viable cells, the compound is reduced to produce a purple or blue color, which can be quantitatively measured spectrophotometrically .

Tetranitroblue tetrazolium chloride is widely used in cell viability assays, such as the MTT assay and its variants. It serves as an indicator of metabolic activity in living cells. The reduction of tetranitroblue tetrazolium chloride to formazan is indicative of cellular respiration and viability. Additionally, it has been employed in microbiological studies to assess bacterial growth and activity, particularly for detecting alkaline phosphatase activity in clinical diagnostics .

The synthesis of tetranitroblue tetrazolium chloride typically involves the nitration of tetrazolium salts. The process includes several steps:

  • Preparation of Tetrazolium Salt: Tetrazolium salts are synthesized from hydrazine derivatives.
  • Nitration: The tetrazolium salt undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
  • Formation of Tetranitroblue Tetrazolium Chloride: The final product is obtained by reacting the nitrated compound with hydrochloric acid.

The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .

Tetranitroblue tetrazolium chloride has several applications across various fields:

  • Biochemical Assays: Commonly used in cell viability assays to measure metabolic activity.
  • Histology: Utilized for staining tissues to visualize enzyme activities.
  • Microbiology: Employed in assays to detect bacterial growth and activity.
  • Diagnostics: Applied in clinical settings for diagnosing conditions like bacterial vaginosis through enzyme detection .

Research has shown that tetranitroblue tetrazolium chloride interacts with various biological molecules, including enzymes and cellular components. Its ability to act as a redox indicator allows it to participate in electron transfer processes, making it valuable for studying oxidative stress and cellular metabolism. Studies have demonstrated its effectiveness in assessing the viability of different cell types, including cancer cells, by measuring their metabolic activity through formazan production .

Several compounds share similarities with tetranitroblue tetrazolium chloride, particularly regarding their use as redox indicators or in biological assays. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMain UseUnique Feature
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide)Tetrazolium saltCell viability assayProduces a soluble formazan dye
Nitro blue tetrazoliumTetrazolium saltEnzyme activity detectionLess stable than tetranitroblue tetrazolium chloride
XTT (sodium 3'-[(1-phenyl-5-methyl-2H-tetrazol-2-yl)methyl]-2,5-diphenyl-2H-tetrazolium bromide)Tetrazolium saltCell proliferation assaysSoluble formazan product

Tetranitroblue tetrazolium chloride stands out due to its stability and effectiveness in detecting cellular respiration through colorimetric changes, making it a preferred choice in many laboratory settings .

Hydrogen Bond Acceptor Count

15

Exact Mass

871.1739878 g/mol

Monoisotopic Mass

871.1739878 g/mol

Heavy Atom Count

63

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

1184-43-6

General Manufacturing Information

2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-bis(4-nitrophenyl)-, chloride (1:2): INACTIVE

Dates

Modify: 2023-08-15

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